(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone: is an organic compound that features a benzyloxy group, a bromophenyl group, and a pyrrolidinyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable halogenated phenyl compound under basic conditions.
Bromination: The bromophenyl group is introduced via bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through a nucleophilic substitution reaction, where pyrrolidine reacts with a suitable electrophilic intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.
Industry:
Material Science:
Chemical Manufacturing: Used as a building block in the production of various chemical products.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and pyrrolidinyl groups can enhance binding affinity and specificity, while the bromophenyl group may contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
- (3-(Benzyloxy)-4-chlorophenyl)(pyrrolidin-1-yl)methanone
- (3-(Benzyloxy)-4-fluorophenyl)(pyrrolidin-1-yl)methanone
- (3-(Benzyloxy)-4-iodophenyl)(pyrrolidin-1-yl)methanone
Uniqueness:
- Bromine Atom: The presence of the bromine atom in (3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and interactions.
- Functional Groups: The combination of benzyloxy, bromophenyl, and pyrrolidinyl groups provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
(4-bromo-3-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-16-9-8-15(18(21)20-10-4-5-11-20)12-17(16)22-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWRKIPYTNCHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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